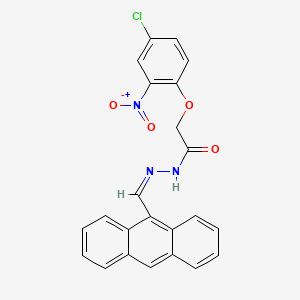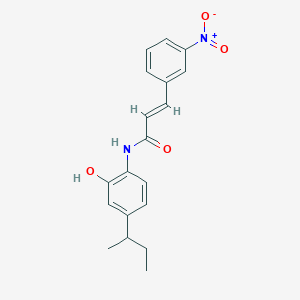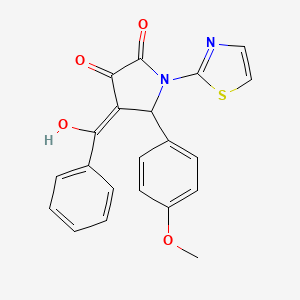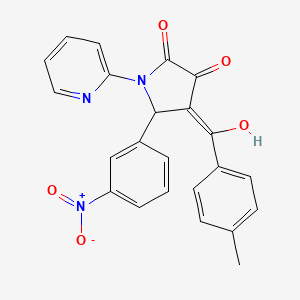
5-(3-chloro-4-hydroxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-chloro-4-hydroxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CHBP, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 5-(3-chloro-4-hydroxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and diabetes. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and it has also been shown to reduce the expression of pro-inflammatory genes such as COX-2 and iNOS. Additionally, this compound has been found to increase the levels of anti-oxidant enzymes such as SOD and CAT, which protect cells from oxidative stress.
实验室实验的优点和局限性
One of the advantages of 5-(3-chloro-4-hydroxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its high purity and high yield synthesis method, which makes it easy to obtain for lab experiments. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a safe compound to use in lab experiments. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on 5-(3-chloro-4-hydroxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate its mechanism of action, particularly its effects on the AMPK pathway. Another direction is to explore its potential applications in other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of more soluble forms of this compound could expand its use in lab experiments.
合成方法
The synthesis of 5-(3-chloro-4-hydroxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 1,3-diphenyl-2-thiourea in the presence of a base such as potassium hydroxide. The resulting product is then oxidized with hydrogen peroxide to yield this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
科学研究应用
5-(3-chloro-4-hydroxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, this compound has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
属性
IUPAC Name |
5-[(3-chloro-4-hydroxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O4/c24-19-14-15(11-12-20(19)27)13-18-21(28)25(16-7-3-1-4-8-16)23(30)26(22(18)29)17-9-5-2-6-10-17/h1-14,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRHZMDSLIJPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)C(=O)N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5907638.png)
![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5907645.png)

![N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5907656.png)

![3-({4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5907668.png)

![N-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5907678.png)
![1-(4-chlorophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907688.png)

![3-[(3-hydroxy-2-naphthoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5907701.png)

![3-{4-[(3-nitrobenzyl)oxy]phenyl}-2-[(4-phenyl-1-piperazinyl)carbonyl]acrylonitrile](/img/structure/B5907708.png)
![2-ethyl-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5907711.png)
